molecular formula C10H15ClN4O2S B2669654 2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide CAS No. 2411269-74-2

2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide

Cat. No.: B2669654
CAS No.: 2411269-74-2
M. Wt: 290.77
InChI Key: MWNDJBKAFBSIOD-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide is a synthetic organic compound that features a 1,3,4-thiadiazole ring, a morpholine ring, and a propanamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O2S/c1-7(11)9(16)12-4-8-5-15(2-3-17-8)10-14-13-6-18-10/h6-8H,2-5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNDJBKAFBSIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CN(CCO1)C2=NN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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